molecular formula C14H16ClN3O B12108995 3-[(2-chlorophenoxy)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine

3-[(2-chlorophenoxy)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine

Cat. No.: B12108995
M. Wt: 277.75 g/mol
InChI Key: JPDKIGZTZUQTLG-UHFFFAOYSA-N
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Description

3-[(2-Chlorophenoxy)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine is a heterocyclic compound that combines the structural features of triazoles and azepines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-chlorophenoxy)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-hydrazinyl-3,3-dimethyl-3,4-tetrahydro-5H-benzo[c]azepine with ethyl orthoformate, followed by treatment with acetic acid . The reaction conditions often require refluxing in methanol with a fivefold excess of hydrazine hydrate for several hours .

Industrial Production Methods: Industrial production methods for this compound are less documented but would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and solvents.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the chlorophenoxy moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex heterocyclic structures. Its unique ring system makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents.

Medicine: Medicinally, derivatives of this compound are explored for their potential as anti-inflammatory, antimicrobial, and anticancer agents. The triazoloazepine core is known to exhibit significant biological activity.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-[(2-chlorophenoxy)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions or form hydrogen bonds, while the azepine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: 3-[(2-Chlorophenoxy)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine is unique due to its combination of triazole and azepine rings, which provides a distinct set of chemical and biological properties. This dual ring system allows for versatile interactions with biological targets, making it a valuable scaffold in drug discovery.

Properties

Molecular Formula

C14H16ClN3O

Molecular Weight

277.75 g/mol

IUPAC Name

3-[(2-chlorophenoxy)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

InChI

InChI=1S/C14H16ClN3O/c15-11-6-3-4-7-12(11)19-10-14-17-16-13-8-2-1-5-9-18(13)14/h3-4,6-7H,1-2,5,8-10H2

InChI Key

JPDKIGZTZUQTLG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN=C(N2CC1)COC3=CC=CC=C3Cl

Origin of Product

United States

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